molecular formula C16H16O4 B151481 9-Methoxy-alpha-lapachone CAS No. 35241-80-6

9-Methoxy-alpha-lapachone

Cat. No. B151481
CAS RN: 35241-80-6
M. Wt: 272.29 g/mol
InChI Key: PZZDIQYEWIHAEX-UHFFFAOYSA-N
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Description

9-Methoxy-alpha-lapachone is a naturally occurring compound with the molecular formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da . This compound has been found to exhibit significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells .


Molecular Structure Analysis

The molecular structure of 9-Methoxy-alpha-lapachone consists of 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .


Physical And Chemical Properties Analysis

9-Methoxy-alpha-lapachone has a density of 1.3±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 69.1±3.0 kJ/mol, a flash point of 194.3±28.8 °C, and an index of refraction of 1.584 . Its molar refractivity is 72.1±0.4 cm3 .

Scientific Research Applications

properties

IUPAC Name

9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZDIQYEWIHAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331939
Record name 9-Methoxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxy-alpha-lapachone

CAS RN

35241-80-6
Record name 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35241-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methoxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of 9-Methoxy-alpha-lapachone?

A1: 9-Methoxy-alpha-lapachone demonstrates antitumor-promoting activity. Research indicates it significantly inhibits 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests potential anti-cancer properties.

Q2: How does 9-Methoxy-alpha-lapachone interact with the muscarinic acetylcholine receptor m2 subtype?

A2: 9-Methoxy-alpha-lapachone exhibits allosteric binding to the muscarinic acetylcholine receptor m2 subtype. This interaction is similar to that observed with alcuronium, but specific to the m2 subtype []. The binding of [3H]N-methylscopolarnine ([3H]NMS) to the m2 subtype is initially increased with increasing concentrations of 9-Methoxy-alpha-lapachone, followed by a decrease at higher concentrations. This suggests a complex interaction involving both positive and negative allosteric modulation. The presence of salts, particularly NaCl, KCl, MgCl2, CaCl2, or AlCl3, significantly enhances this binding interaction [].

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